Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate
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Overview
Description
Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate is a complex organic compound that features a benzothiazole ring fused with a thiophene ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both benzothiazole and thiophene moieties in its structure imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate is a compound that targets the DprE1 protein and the MoeW protein . DprE1 is a key enzyme involved in the biosynthesis of arabinan in the mycobacterial cell wall, while MoeW is involved in the biosynthesis of molybdenum cofactor (MoCo), which is essential for nitrate assimilation .
Mode of Action
The compound interacts with its targets by inhibiting their activity. The inhibition of DprE1 disrupts the biosynthesis of arabinan, a crucial component of the mycobacterial cell wall . The inhibition of MoeW disrupts the biosynthesis of MoCo, affecting nitrate assimilation .
Biochemical Pathways
The inhibition of DprE1 and MoeW affects the arabinan biosynthesis pathway and the MoCo biosynthesis pathway, respectively . The disruption of these pathways leads to the inhibition of mycobacterial growth, as the integrity of the cell wall is compromised and nitrate assimilation is affected .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The compound exhibits bactericidal activity against mycobacteria, including Mycobacterium tuberculosis . , suggesting that it has a specific action against mycobacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Intermediate: The benzothiazole ring can be synthesized by the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, in the presence of Lewis acids like aluminum chloride.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Amino derivative of the compound.
Substitution: Various substituted benzothiazole derivatives.
Hydrolysis: Carboxylic acid derivative of the compound.
Scientific Research Applications
Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the biological activities of the benzothiazole and thiophene rings.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate can be compared with other similar compounds such as:
Benzothiazole Derivatives: These compounds share the benzothiazole ring and exhibit similar biological activities but may differ in their electronic properties and reactivity.
Thiophene Derivatives: Compounds with thiophene rings are known for their electronic properties and are used in organic electronics.
Nitroaromatic Compounds: These compounds exhibit diverse biological activities and are used in various industrial applications.
Properties
IUPAC Name |
ethyl 2-(1,3-benzothiazole-2-carbonylamino)-5-nitrothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5S2/c1-2-23-15(20)8-7-11(18(21)22)25-13(8)17-12(19)14-16-9-5-3-4-6-10(9)24-14/h3-7H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASRGPFUKNTPAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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